molecular formula C9H22Cl2N2 B1446986 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride CAS No. 1803590-03-5

2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No. B1446986
M. Wt: 229.19 g/mol
InChI Key: AXCIKHVRKVZGJJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1803590-03-5 . It has a molecular weight of 229.19 and its IUPAC name is 2-(3,4-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2.2ClH/c1-8-3-5-11(6-4-10)7-9(8)2;;/h8-9H,3-7,10H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the connectivity between them.

Scientific Research Applications

Catalytic Applications

  • Chiral Amino Alcohol Ligands in Catalysis : A study demonstrated the use of polymer-supported amino alcohols, including compounds related to 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride, as catalytic ligands in enantioselective synthesis, such as the addition of diethylzinc to benzaldehyde. These ligands showed high catalytic activity and stereoselectivity, highlighting their potential in asymmetric synthesis (Vidal‐Ferran et al., 1998).

Synthesis and Chemical Reactions

  • Derivatives in Synthesis : Research involving the synthesis of derivatives of 2-mercaptobenzenesulphonamide demonstrated the incorporation of 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride-related compounds. These derivatives were studied for their cardiovascular effects, indicating the compound's relevance in synthesizing biologically active molecules (Brzozowski et al., 1995).
  • Novel Reaction Pathways : A study reported on tungsten(0)-catalyzed reactions involving secondary amines, including those structurally related to 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride, leading to the formation of unusual diamines containing the tetrahydrofuran ring. This showcases the compound's role in enabling unique chemical transformations (Kocięcka et al., 2018).

Biological and Medicinal Applications

  • Binding Affinities and Biological Interactions : Research on N-[ω-(indan-1-yl and tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine, which are related to 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride, revealed high affinities towards σ1 and EBP sites. This suggests potential applications in neuropharmacology and drug design (Berardi et al., 2001).

Analytical Chemistry

  • Analytical Applications in Chromatography : A study focused on the use of a compound structurally related to 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride for the determination of amines in high-performance liquid chromatography with fluorescence detection. This highlights its utility in analytical methodologies (You et al., 2006).

Polymer Science

  • Modification of Polymers : Research indicated that radiation-induced polyvinyl alcohol/acrylic acid hydrogels could be modified with various amines, including derivatives of 2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride. This modification can enhance the thermal stability and biological activities of the polymers, which is significant in the field of materials science (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-(3,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8-3-5-11(6-4-10)7-9(8)2;;/h8-9H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCIKHVRKVZGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
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2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
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2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
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2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
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2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(3,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

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